molecular formula C11H13NO2 B8570131 6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine

6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine

Cat. No.: B8570131
M. Wt: 191.23 g/mol
InChI Key: WHZVGALDXRUMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine

InChI

InChI=1S/C11H13NO2/c1-3-12-4-2-9-6-11-10(5-8(1)9)13-7-14-11/h5-6,12H,1-4,7H2

InChI Key

WHZVGALDXRUMHS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=CC3=C(C=C21)OCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

119 g. (0.595 moles) of 4,5-methylenedioxy-1,2-benzenediacetonitrile was hydrogenated in 2.4 l. of ammonia-saturated ethanol at an initial pressure of 1,000 PSI and 100° C in the presence of 24 g of Raney nickel for 4 to 5 hours. The cooled autoclave contents were filtered to remove the nickel, the catalyst washed with 500 ml of hot ethanol, and the filtrate distilled at reduced pressure, leaving 120 g of dark gray oil. This oil was distilled in vacuo using a Claisen still head and several fractions were collected. The low boiling fractions contained the desired produ ct which upon purification yielded the above-named product, m.p. 82°-84°.
Name
4,5-methylenedioxy-1,2-benzenediacetonitrile
Quantity
0.595 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 g
Type
catalyst
Reaction Step Two

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